molecular formula C14H15ClN4O4S B6077081 2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N'~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N'~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B6077081
M. Wt: 370.8 g/mol
InChI Key: IPHDDTLESHQYQA-FZSIALSZSA-N
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Description

2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a pyrazole ring, a sulfinyl group, and a hydrazide moiety

Properties

IUPAC Name

2-[(4-chloropyrazol-1-yl)methylsulfinyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O4S/c1-23-13-4-10(2-3-12(13)20)5-16-18-14(21)8-24(22)9-19-7-11(15)6-17-19/h2-7,20H,8-9H2,1H3,(H,18,21)/b16-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHDDTLESHQYQA-FZSIALSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CS(=O)CN2C=C(C=N2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CS(=O)CN2C=C(C=N2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Chlorine Atom: Chlorination of the pyrazole ring is achieved using reagents such as thionyl chloride.

    Attachment of the Sulfinyl Group: The sulfinyl group is introduced via oxidation of a thioether precursor.

    Formation of the Hydrazide Moiety: The hydrazide is formed by reacting the appropriate acyl chloride with hydrazine.

    Final Coupling: The final compound is obtained by coupling the pyrazole derivative with the hydrazide under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The hydrazide moiety can be reduced to an amine.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: The major product would be the corresponding sulfone.

    Reduction: The major product would be the corresponding amine.

    Substitution: The major products would depend on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It could be investigated for its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE would depend on its specific application. For example, if it is used as an antimicrobial agent, it may work by disrupting bacterial cell membranes or inhibiting key enzymes. If it is used as an anticancer agent, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE shares structural similarities with other pyrazole derivatives and sulfinyl-containing compounds.
  • Other similar compounds: 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile, (4-Chloro-pyrazol-1-yl)-acetic acid.

Uniqueness

The uniqueness of 2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

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